3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
Description
3-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a carbazole-based compound featuring a 9-ethylcarbazole core with a piperazine-methyl substituent at the 3-position. Carbazole derivatives are widely studied for applications in organic electronics, photovoltaics, and pharmaceuticals due to their planar aromatic structure and tunable electronic properties . This compound’s unique bicycloheptenyl-piperazine substituent distinguishes it from simpler carbazole analogs, warranting detailed comparative analysis.
Properties
Molecular Formula |
C27H33N3 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C27H33N3/c1-2-30-26-6-4-3-5-24(26)25-17-21(8-10-27(25)30)18-28-11-13-29(14-12-28)19-23-16-20-7-9-22(23)15-20/h3-10,17,20,22-23H,2,11-16,18-19H2,1H3 |
InChI Key |
XXBYUKOZMOTUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4CC5CC4C=C5)C6=CC=CC=C61 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the bicycloheptene moiety via a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, dimethylformamide (DMF), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on substituents at the 3- and 9-positions of the carbazole core:
Key Observations :
- The bicycloheptenyl-piperazine group in the target compound provides a balance of rigidity and solubility, contrasting with bulkier aromatic (e.g., phenyl, dimethoxyphenyl) or non-polar (e.g., hydrazone) substituents in analogs .
Reactivity Differences :
- The bicycloheptenyl group in the target compound may participate in Diels-Alder reactions, unlike phenyl or methoxy-substituted analogs .
- Piperazine’s secondary amines offer sites for further functionalization (e.g., acetylation, quaternization), which is absent in BHMCZ or hydrazone derivatives .
Physical and Chemical Properties
Key Findings :
Biological Activity
The compound 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a derivative of carbazole, a well-known pharmacophore with diverse biological activities. This article explores the compound's biological activities, including its potential as an anticancer agent, neuroprotective effects, and antibacterial properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its biological activity. The key components include:
- Carbazole moiety : Known for its pharmacological significance.
- Bicyclo[2.2.1]heptane : Imparts unique structural properties that may enhance biological interactions.
Anticancer Activity
Research has shown that carbazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.
- Mechanism of Action : Many carbazole derivatives, including those similar to the compound , have been found to interact with DNA topoisomerases, leading to DNA damage and subsequent apoptosis in cancer cells. For example, a study highlighted that certain carbazole derivatives acted as topoisomerase I poisons, causing single-strand breaks in DNA .
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole | TBD | Cancer Cell Lines | Ongoing Research |
| 3-cyano-9H-carbazole | 0.073 | BChE Inhibition | Ghobadian et al., 2018 |
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been widely studied, particularly concerning neurodegenerative diseases such as Alzheimer's.
- In vitro Studies : Compounds similar to the target compound have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For instance, certain derivatives showed significant protective effects against H₂O₂-induced toxicity in PC12 cells .
| Compound | Protective Concentration (µM) | Mechanism | Reference |
|---|---|---|---|
| 3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole | 10 | Neuroprotection against oxidative stress | Ongoing Research |
| Compound 3 (Carbazole derivative) | 10 | Inhibition of Aβ aggregation | Ghobadian et al., 2018 |
Antibacterial Activity
Recent studies have also explored the antibacterial properties of carbazole derivatives.
- Disk Diffusion Method : Compounds such as 3-cyano and 3-bromo derivatives have shown promising antibacterial activity against strains like Bacillus subtilis and Escherichia coli, indicating that structural modifications can enhance activity .
| Compound | Minimum Inhibitory Concentration (µg/ml) | Target Bacteria | Reference |
|---|---|---|---|
| 3-cyano-9H-carbazole | 31.25 - 250 | Bacillus subtilis | Dabrovolskas et al., 2020 |
| 3-bromo derivative | TBD | Escherichia coli | Dabrovolskas et al., 2020 |
Study on Anticancer Activity
A recent study synthesized a series of carbazole derivatives and evaluated their anticancer effects on various cancer cell lines. The results indicated that specific modifications to the carbazole structure significantly enhanced cytotoxicity and induced apoptosis through the mitochondrial pathway .
Neuroprotection in Animal Models
In vivo studies involving rodent models demonstrated that certain carbazole derivatives improved cognitive function and reduced amyloid plaque formation in Alzheimer's models, suggesting a therapeutic potential for treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
